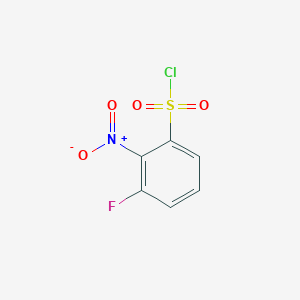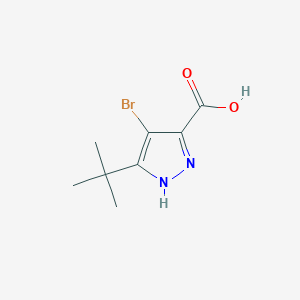
3-氟-2-硝基苯-1-磺酰氯
描述
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a fluorinated arylsulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H . Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical and Chemical Properties Analysis
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a powder with a molecular weight of 239.61 . The storage temperature is 4 degrees Celsius .科学研究应用
抗菌活性
一篇重点研究由 3-氟-2-硝基苯-1-磺酰氯的衍生物 3-氟-4-吗啉基苯胺合成的磺酰胺和氨基甲酸酯的论文探讨了它们的抗菌活性。合成的化合物表现出有效的抗菌作用,特别是对某些细菌菌株和真菌,突出了该化合物在开发新型抗菌剂中的潜力 (Janakiramudu 等,2017)。
在药物开发中的作用
该化合物已用于新药的开发。一项关于芳磺酰氯溶剂分解的研究,包括类似于 3-氟-2-硝基苯-1-磺酰氯的变体,提供了与药物合成工艺相关的见解,表明其在药物开发中的潜在应用 (Ryu 等,2008)。
绿色合成方法
人们已经努力为 3-硝基苯磺酰氯等化合物开发绿色合成方法,展示了在相关化学中间体合成中采用环保方法的重要性 (陈中秀,2009)。
安全和危害
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
未来方向
作用机制
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group, which is the chloride ion .
Mode of Action
The mode of action of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that the compound can undergo a series of reactions, including nitration and conversion from the nitro group to an amine .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at room temperature .
Result of Action
The result of the action of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs in the second, fast step, where a proton is removed from the intermediate, yielding the substituted benzene ring .
Action Environment
The action of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is influenced by environmental factors. For instance, the reaction should be carried out in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This property makes it useful for modifying proteins and peptides, thereby altering their function and activity. The interactions between 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride and biomolecules are typically covalent, leading to stable modifications that can be studied in various biochemical assays .
Cellular Effects
The effects of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, by sulfonylating specific proteins, 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride can alter their activity, leading to changes in downstream signaling events. This can result in altered gene expression patterns and metabolic fluxes, ultimately affecting cell behavior and function .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound reacts with nucleophilic sites on proteins, such as amino groups on lysine residues, forming stable sulfonamide bonds. This modification can inhibit or activate enzyme activity, depending on the target protein and the nature of the modification. Additionally, the presence of the fluoro and nitro groups in the compound can influence its reactivity and specificity towards different biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride can change over time due to its stability and degradation properties. This compound is generally stable when stored at room temperature, but it can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target modifications. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological effect .
Metabolic Pathways
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules. These metabolic reactions can affect the overall metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on local biomolecules. These localization patterns can be crucial for understanding the compound’s activity and function in different cellular contexts .
属性
IUPAC Name |
3-fluoro-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFATVSJDGJDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277375 | |
| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-56-5 | |
| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439405.png)
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)

![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)


![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)

![4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1439419.png)
